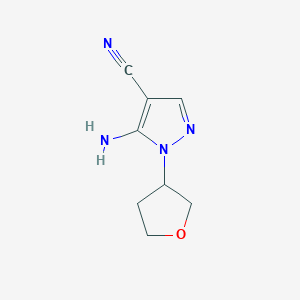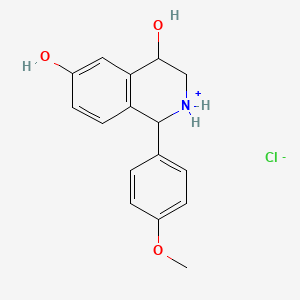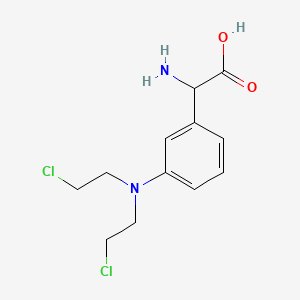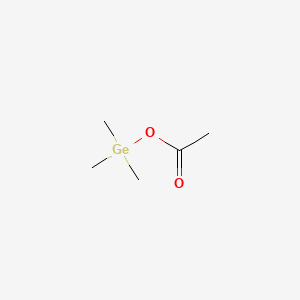
Germane, acetoxytrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:
(CH3)3GeCl+CH3COOH→(CH3)3GeOCOCH3+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.
Industrial Production Methods
On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Scientific Research Applications
Germane, acetoxytrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
Similar Compounds
Germane (GeH₄): Similar in structure but lacks the acetoxy group.
Trimethylgermane (Ge(CH₃)₃): Similar but without the acetoxy group.
Acetoxytrimethylsilane (Si(CH₃)₃OCOCH₃): Silicon analogue with similar structure.
Uniqueness
Germane, acetoxytrimethyl- is unique due to the presence of both germanium and an acetoxy group, which imparts distinct chemical properties
Properties
CAS No. |
1118-13-4 |
|---|---|
Molecular Formula |
C5H12GeO2 |
Molecular Weight |
176.78 g/mol |
IUPAC Name |
trimethylgermyl acetate |
InChI |
InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3 |
InChI Key |
WYYQJDBZXXZDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



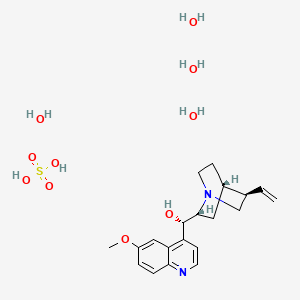
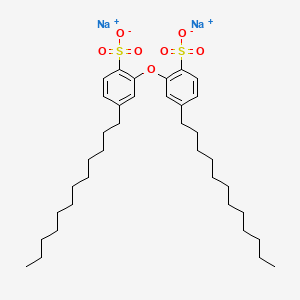
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)

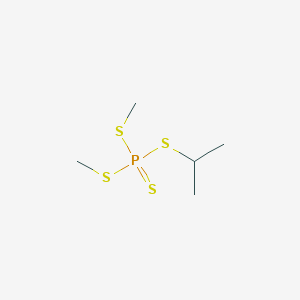
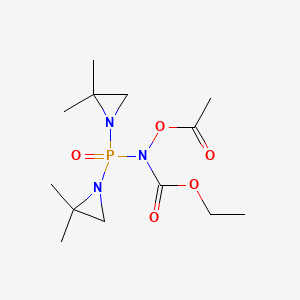
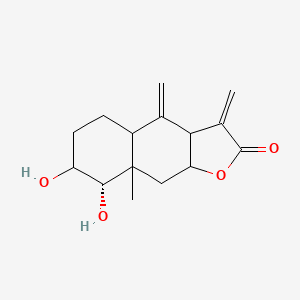

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
